molecular formula C20H26N2O4S B2527740 N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1105235-96-8

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2527740
CAS No.: 1105235-96-8
M. Wt: 390.5
InChI Key: KHIYVIONZSPEEF-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide is a versatile chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as medicine, materials science, and chemical synthesis. This compound is characterized by the presence of a sulfamoyl group, a phenyl ring, and an isobutyramide moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3,5-dimethylphenoxyethylamine: This involves the reaction of 3,5-dimethylphenol with ethylene oxide, followed by amination.

    Sulfamoylation: The resulting 3,5-dimethylphenoxyethylamine is then reacted with sulfamoyl chloride to form the sulfamoyl derivative.

    Coupling with 4-aminophenylisobutyramide: Finally, the sulfamoyl derivative is coupled with 4-aminophenylisobutyramide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring and the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[2-(3,5-dimethylphenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-17-5-7-19(8-6-17)27(24,25)21-9-10-26-18-12-15(3)11-16(4)13-18/h5-8,11-14,21H,9-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIYVIONZSPEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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